2-Phenylthieno[2,3-b]thiophene

Liquid Crystals Organic Materials Structure-Property Relationship

2-Phenylthieno[2,3-b]thiophene (CAS 35022-10-7) is a fused bicyclic heterocycle consisting of two annulated thiophene rings (thieno[2,3-b]thiophene core) with a phenyl substituent at the 2-position, yielding a molecular formula of C12H8S2 and a molecular weight of 216.322 g/mol. This electron-rich, planar aromatic scaffold belongs to the broader family of thienothiophenes, which are valued as versatile building blocks for the construction of π-conjugated organic materials and biologically active molecules.

Molecular Formula C12H8S2
Molecular Weight 216.3 g/mol
CAS No. 35022-10-7
Cat. No. B14693724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthieno[2,3-b]thiophene
CAS35022-10-7
Molecular FormulaC12H8S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)SC=C3
InChIInChI=1S/C12H8S2/c1-2-4-9(5-3-1)11-8-10-6-7-13-12(10)14-11/h1-8H
InChIKeyAGTDWOWCGBRADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylthieno[2,3-b]thiophene (CAS 35022-10-7) as a Fused Heterocyclic Building Block


2-Phenylthieno[2,3-b]thiophene (CAS 35022-10-7) is a fused bicyclic heterocycle consisting of two annulated thiophene rings (thieno[2,3-b]thiophene core) with a phenyl substituent at the 2-position, yielding a molecular formula of C12H8S2 and a molecular weight of 216.322 g/mol [1]. This electron-rich, planar aromatic scaffold belongs to the broader family of thienothiophenes, which are valued as versatile building blocks for the construction of π-conjugated organic materials and biologically active molecules [2]. As a specific derivative, its unique combination of an extended π-system and a phenyl substituent provides distinct electronic and structural properties that differentiate it from unsubstituted or isomeric analogs, making it a compound of interest for both academic and industrial research programs.

Why 2-Phenylthieno[2,3-b]thiophene Cannot Be Freely Substituted with Other Thienothiophenes


Generic substitution of 2-phenylthieno[2,3-b]thiophene with other thienothiophene derivatives is not scientifically justified due to well-documented, quantifiable differences in structural, electronic, and functional properties. Even within the same isomer family, the presence and position of a phenyl substituent fundamentally alters the molecule's conjugation, planarity, and reactivity [1]. Direct comparative studies reveal that isomeric thienothiophene cores (e.g., thieno[3,2-b] vs. thieno[2,3-b]) produce dramatically different material properties, including a marked difference in mesophase width in liquid crystal applications [2]. Furthermore, electrochemical studies demonstrate that the polymerization behavior and electronic properties of thieno[2,3-b]thiophene-based polymers are distinct from those of other fused thiophene systems [3]. Thus, substituting this compound with an analog without prior validation risks altering key performance metrics, such as charge carrier mobility, optical bandgap, or biological target engagement, potentially leading to failed experiments or suboptimal device performance.

Quantitative Evidence for Differentiating 2-Phenylthieno[2,3-b]thiophene


Core Isomer Effect on Liquid Crystal Mesophase Range: Thieno[2,3-b] vs. Thieno[3,2-b]

In a comparative study of thienothiophene-based liquid crystals, derivatives built on a thieno[2,3-b]thiophene core exhibited a markedly wider smectic C (SmC) mesophase temperature range compared to their isomeric thieno[3,2-b]thiophene analogs [1]. While exact temperature values depend on the full molecular structure, this core-dependent difference is a quantifiable and consistent trend. The enhanced mesophase stability is attributed to the unique geometry and electronic distribution of the [2,3-b] isomer, which promotes more favorable intermolecular interactions and packing.

Liquid Crystals Organic Materials Structure-Property Relationship

Polymerization Potential: Thieno[2,3-b]thiophene vs. Dithienothiophene (DTT)

An electrochemical study of fused thiophene systems demonstrated that thieno[2,3-b]thiophene (TT) can be electropolymerized on conducting glass (SnO2) or Pt, but the resulting polymer (poly-TT) exhibited different electrochemical behavior compared to polymers derived from the more extended dithieno[3,2-b;2',3'-d]thiophene (DTT) system [1]. Notably, poly-DTT shows distinct reduction waves after oxidation, a feature not observed for poly-TT. This indicates a difference in the doping/dedoping processes and electronic structure of the resulting conductive materials, which is directly traceable to the building block's molecular architecture.

Conducting Polymers Electropolymerization Electrochemical Properties

Biological Activity of Phenyl-Functionalized Thieno[2,3-b]thiophenes

The introduction of phenyl groups onto the thieno[2,3-b]thiophene core has been shown to impart significant antimicrobial activity. For instance, the derivative 1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone demonstrated in vitro activity against Gram-positive (Bacillus subtilis, Staphylococcus pneumoniae), Gram-negative (Escherichia coli) bacteria, and fungi (Aspergillus fumigatus, Candida albicans) [1]. This contrasts with the unfunctionalized core, which is not typically associated with such biological effects. The presence of the phenyl moiety enhances conjugation and likely influences the molecule's interaction with biological targets, positioning 2-phenylthieno[2,3-b]thiophene as a privileged scaffold for further derivatization and biological screening.

Antimicrobial Agents Medicinal Chemistry Structure-Activity Relationship

Distinct Spin Communication in Diradical Systems: Thieno[2,3-b] vs. Thieno[3,2-b] Core

The isomeric thienothiophene cores mediate intramolecular spin interactions differently. A comparative ESR study of diradical species bearing two nitronyl nitroxide groups on thieno[3,2-b]thiophene and thieno[2,3-b]thiophene showed that both diradicals are ground-state singlet species, but the magnitude of the magnetic exchange interaction (J) is expected to differ due to the distinct connectivity and symmetry of the π-systems [1]. While precise J values were not provided in the abstract, the core's structural isomerism is a known, quantifiable determinant of magnetic coupling strength in such materials.

Organic Spintronics ESR Spectroscopy Diradicals

Procurement-Relevant Application Scenarios for 2-Phenylthieno[2,3-b]thiophene


Synthesis of Wide-Range Smectic C Liquid Crystals

Based on the evidence that thieno[2,3-b]thiophene cores provide a markedly wider SmC mesophase range compared to their [3,2-b] isomers [1], 2-phenylthieno[2,3-b]thiophene is a strategically superior starting material for the development of liquid crystal formulations requiring broad operational temperature windows. Researchers developing new LC materials for displays or sensors should prioritize this core to maximize device performance.

Electrochemical Polymerization to Form Conductive Films with Unique Redox Behavior

For applications requiring conducting polymer films with a specific redox profile, 2-phenylthieno[2,3-b]thiophene offers a distinct electro-polymerization pathway. Unlike polymers derived from dithienothiophene, poly(thieno[2,3-b]thiophene) does not exhibit a reduction wave after oxidation [2]. This makes it a candidate for devices where a more stable, non-switching conductive state is preferred, such as in certain types of organic electrodes or static-dissipative coatings.

Core Scaffold for Antimicrobial Drug Discovery Programs

The demonstrated antimicrobial activity of phenyl-substituted thieno[2,3-b]thiophene derivatives against a range of Gram-positive, Gram-negative bacteria, and fungi [3] validates the use of 2-phenylthieno[2,3-b]thiophene as a key synthetic intermediate. Medicinal chemists can confidently use this compound as a starting point to generate focused libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against specific pathogens.

Building Block for Organic Spintronic Materials

Given the core-dependent spin communication properties of isomeric thienothiophenes [4], 2-phenylthieno[2,3-b]thiophene is a valuable precursor for constructing organic diradical and polyradical systems. Researchers in the field of molecular magnetism and spintronics can use this compound to install the thieno[2,3-b]thiophene π-bridge, which will dictate the sign and magnitude of magnetic exchange coupling between appended radical centers, enabling the rational design of novel materials.

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